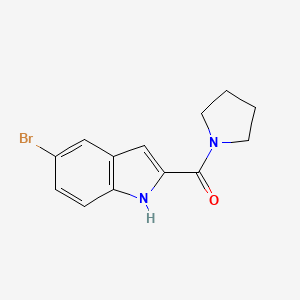
5-Bromo-2-(pyrrolidine-1-carbonyl)-1H-indole
Overview
Description
5-Bromo-2-(pyrrolidine-1-carbonyl)-1H-indole is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(pyrrolidine-1-carbonyl)-1H-indole typically involves the reaction of 5-bromoindole with pyrrolidine and a suitable methanone precursor. The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(pyrrolidine-1-carbonyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
5-Bromo-2-(pyrrolidine-1-carbonyl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(pyrrolidine-1-carbonyl)-1H-indole involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
5-bromoindole: Shares the indole core but lacks the pyrrolidin-1-yl-methanone group.
1H-indole-3-carbaldehyde: Another indole derivative with different functional groups.
N-acetyl-5-bromoindolyl acetate: Contains an acetyl group instead of the pyrrolidin-1-yl-methanone group.
Uniqueness
5-Bromo-2-(pyrrolidine-1-carbonyl)-1H-indole is unique due to the presence of both the bromoindole and pyrrolidin-1-yl-methanone moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H13BrN2O |
|---|---|
Molecular Weight |
293.16 g/mol |
IUPAC Name |
(5-bromo-1H-indol-2-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C13H13BrN2O/c14-10-3-4-11-9(7-10)8-12(15-11)13(17)16-5-1-2-6-16/h3-4,7-8,15H,1-2,5-6H2 |
InChI Key |
UHKASTGDVOLJHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(N2)C=CC(=C3)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thieno[2,3-b]quinoline-4-carboxylic acid](/img/structure/B8672022.png)
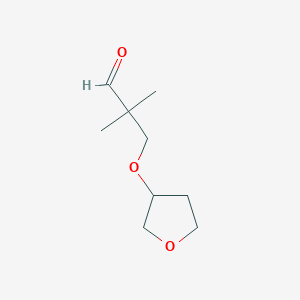
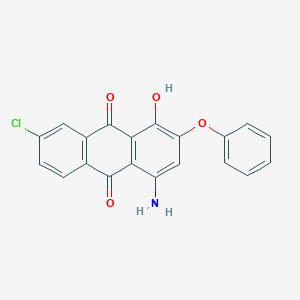
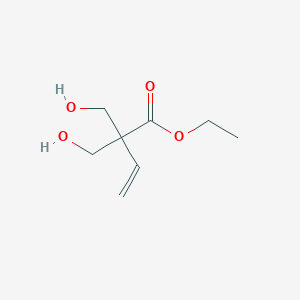
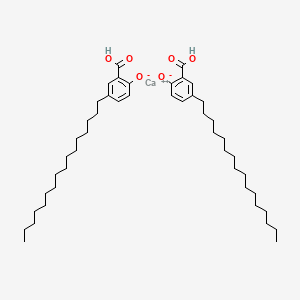
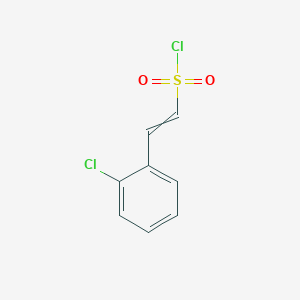
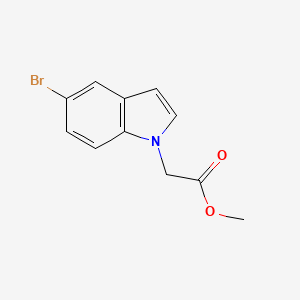
![8-Azabicyclo[4.3.0]non-2-ene](/img/structure/B8672078.png)
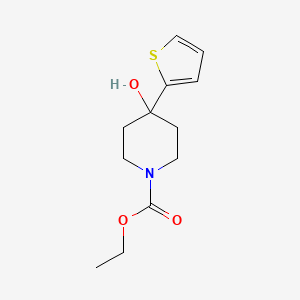

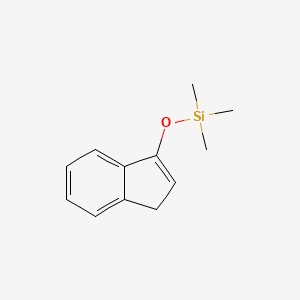

![2,3,4,6-Tetrahydropyrano[2,3-d]pyridazin-5-one](/img/structure/B8672109.png)
